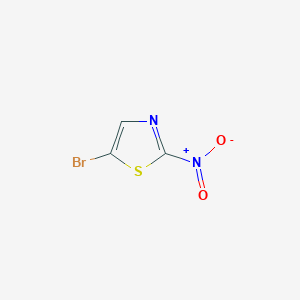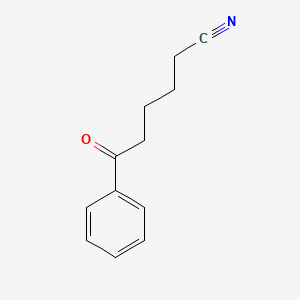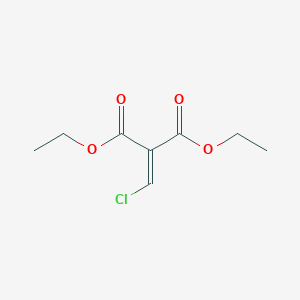
((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane, also known as DIPETMS, is a commonly used organic compound in the field of organic chemistry. It is a colorless, odorless, and non-toxic liquid that is used in a wide range of scientific research applications. DIPETMS is highly versatile and is used in a variety of lab experiments, including synthesis, catalysis, and biochemistry. It is also used for its unique properties, including its ability to form strong bonds with other compounds and its low reactivity.
Applications De Recherche Scientifique
Mechanism of Lignin Acidolysis
Yokoyama (2015) explores the acidolysis mechanism of lignin model compounds, highlighting the significance of the γ-hydroxymethyl group and confirming the existence of a hydride transfer mechanism in the acidolysis process. This research aids in understanding the chemical reactions and potential applications of complex organic molecules in lignin degradation and biomass utilization Yokoyama, 2015.
Polymers for Electronics and Microelectronics
Brumǎ et al. (2004) discuss the synthesis of di- and tetraphenylsilyl-containing polymers, which are valuable materials for electronics, microelectronics, and membrane technology. This review indicates the relevance of organosilicon compounds in creating advanced materials with specific electronic properties Brumǎ, Rusanov, & Belomoina, 2004.
Environmental and Health Impacts of Chlorogenic Acid
Naveed et al. (2018) provide a comprehensive review of Chlorogenic Acid's (CGA) pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory properties. Such studies can inform research on structurally similar compounds for their environmental stability and potential health benefits Naveed et al., 2018.
Silicon Compounds in Wood Modification
Mai and Militz (2004) review the application of organic silicon compounds in wood treatment, emphasizing the improvement of wood's dimensional stability, durability, and hydrophobicity. Research on silicon-based compounds, including trimethylsilyl derivatives, can lead to advancements in material science and engineering applications Mai & Militz, 2004.
Propriétés
IUPAC Name |
2-[3,5-dichloro-4-(4-methoxy-3-propan-2-ylphenoxy)phenyl]ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2O2Si/c1-14(2)17-13-16(7-8-20(17)24-3)25-21-18(22)11-15(12-19(21)23)9-10-26(4,5)6/h7-8,11-14H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIRSIUMTLLONW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C#C[Si](C)(C)C)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451092 |
Source


|
| Record name | ({3,5-Dichloro-4-[4-methoxy-3-(propan-2-yl)phenoxy]phenyl}ethynyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane | |
CAS RN |
525575-59-1 |
Source


|
| Record name | 1,3-Dichloro-2-[4-methoxy-3-(1-methylethyl)phenoxy]-5-[2-(trimethylsilyl)ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525575-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ({3,5-Dichloro-4-[4-methoxy-3-(propan-2-yl)phenoxy]phenyl}ethynyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)






